molecular formula C14H15ClN4OS B5267620 2-{[4-ALLYL-5-(4-CHLOROBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

2-{[4-ALLYL-5-(4-CHLOROBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B5267620
M. Wt: 322.8 g/mol
InChI Key: BJKWBVOFZYJLQI-UHFFFAOYSA-N
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Description

2-{[4-ALLYL-5-(4-CHLOROBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ALLYL-5-(4-CHLOROBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the allyl and chlorobenzyl groups via substitution reactions. The final step involves the attachment of the sulfanylacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ALLYL-5-(4-CHLOROBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[4-ALLYL-5-(4-CHLOROBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-ALLYL-5-(4-CHLOROBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-ALLYL-5-[(3,4-DICHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE
  • 2-({4-ALLYL-5-[(3,4-DICHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE

Uniqueness

2-{[4-ALLYL-5-(4-CHLOROBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl and chlorobenzyl groups, along with the triazole ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[[5-[(4-chlorophenyl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4OS/c1-2-7-19-13(8-10-3-5-11(15)6-4-10)17-18-14(19)21-9-12(16)20/h2-6H,1,7-9H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKWBVOFZYJLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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